Cas no 2877691-28-4 ((3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine)

(3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-N-[(4-methoxyphenyl)methyl]-N-methylbenzenemethanamine
- (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine
-
- インチ: 1S/C16H17F2NO/c1-19(10-12-3-5-16(20-2)6-4-12)11-13-7-14(17)9-15(18)8-13/h3-9H,10-11H2,1-2H3
- InChIKey: YSEHLBADODUDRJ-UHFFFAOYSA-N
- ほほえんだ: C1(CN(CC2=CC=C(OC)C=C2)C)=CC(F)=CC(F)=C1
じっけんとくせい
- 密度みつど: 1.159±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 323.2±37.0 °C(Predicted)
- 酸性度係数(pKa): 7.21±0.50(Predicted)
(3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6739-6781-40mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6739-6781-50mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6739-6781-3mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-75mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6739-6781-2μmol |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-30mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-20μmol |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-5mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-10mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6739-6781-2mg |
[(3,5-difluorophenyl)methyl][(4-methoxyphenyl)methyl]methylamine |
2877691-28-4 | 2mg |
$88.5 | 2023-09-07 |
(3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamineに関する追加情報
Recent Advances in the Study of (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine (CAS: 2877691-28-4)
In recent years, (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine (CAS: 2877691-28-4) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential therapeutic applications. The presence of both difluorophenyl and methoxyphenyl groups in its structure suggests a high degree of bioactivity, making it a promising candidate for drug development.
Recent research has focused on elucidating the pharmacological properties of (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine. Studies have demonstrated its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These findings highlight its potential as a therapeutic agent for neurological disorders.
The synthesis and optimization of (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine have also been a focal point of recent investigations. Advanced synthetic methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, have been employed to improve the yield and purity of the compound. A 2022 study in Organic Letters detailed a novel synthetic route that significantly reduces the number of steps required for its production, thereby enhancing its scalability for industrial applications.
In addition to its pharmacological and synthetic aspects, the compound's pharmacokinetic profile has been rigorously evaluated. Preclinical studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties, with particular emphasis on its blood-brain barrier permeability. These characteristics are critical for its potential use in central nervous system (CNS)-targeted therapies. Furthermore, toxicological assessments have indicated a relatively safe profile, with minimal off-target effects at therapeutic doses.
Looking ahead, the continued exploration of (3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine holds great promise for the development of novel therapeutics. Ongoing clinical trials are expected to provide further insights into its efficacy and safety in human subjects. Moreover, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully unlock its therapeutic potential and address unmet medical needs.
2877691-28-4 ((3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine) 関連製品
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)